N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide
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Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H22N2O5 and its molecular weight is 382.416. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been reported to target various cancer cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that this compound may affect similar pathways, leading to downstream effects such as cell cycle arrest and apoptosis.
Result of Action
Similar compounds have been reported to cause cell cycle arrest and induce apoptosis . This suggests that this compound may have similar effects, potentially leading to the death of targeted cells.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c24-19(22-11-14-5-6-17-18(9-14)28-13-27-17)20(25)23-12-21(26)8-7-15-3-1-2-4-16(15)10-21/h1-6,9,26H,7-8,10-13H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOFWMQWEKWMQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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